molecular formula C18H18N4O2 B2399800 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide CAS No. 899990-96-6

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide

Cat. No.: B2399800
CAS No.: 899990-96-6
M. Wt: 322.368
InChI Key: FQEYJHGMDGCMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the urea bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific urea derivative structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(1-ethylindol-3-yl)carbamoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22-11-15(12-7-4-6-10-16(12)22)21-18(24)20-14-9-5-3-8-13(14)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYJHGMDGCMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.